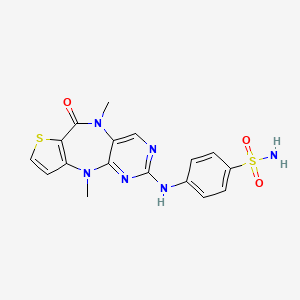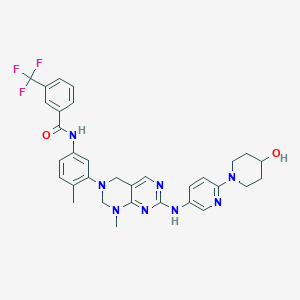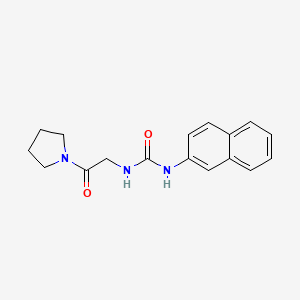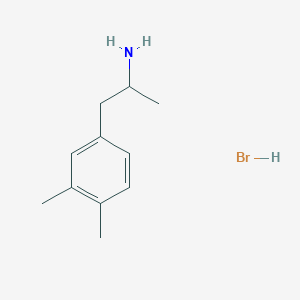
6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole
Übersicht
Beschreibung
ZCZ011 ist eine Verbindung aus der Klasse der 2-Phenylindole. Es ist als ein positiver allosterischer Modulator des Cannabinoidrezeptors Typ 1 (CB1R) bekannt. Diese Verbindung hat in verschiedenen therapeutischen Anwendungen, insbesondere bei neurodegenerativen Erkrankungen und neuropathischen Schmerzen, ein Potenzial gezeigt .
Herstellungsmethoden
Die Synthese von ZCZ011 umfasst mehrere Schritte, beginnend mit der Herstellung der 2-Phenylindol-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indolkerns: Der Indolkern wird durch eine Fischer-Indolsynthese synthetisiert, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.
Funktionalisierung: Der Indolkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erreichen.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indols mit anderen chemischen Gruppen zur Bildung von ZCZ011.
Wissenschaftliche Forschungsanwendungen
ZCZ011 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsgebiete sind:
Neurodegenerative Erkrankungen: ZCZ011 hat sich als vielversprechend für die Behandlung von Erkrankungen wie der Huntington-Krankheit und der HIV-1-assoziierten neurokognitiven Störung (HAND) erwiesen, indem es den CB1R moduliert, ohne psychoaktive Nebenwirkungen zu verursachen
Neuropathische Schmerzen: Die Verbindung hat sich als wirksam bei der Reduzierung von Schmerzen in verschiedenen Tiermodellen erwiesen, was sie zu einer potenziellen Behandlung für neuropathische Schmerzen macht.
Wirkmechanismus
ZCZ011 übt seine Wirkung aus, indem es als ein positiver allosterischer Modulator des CB1R wirkt. Dies bedeutet, dass es die Reaktion des Rezeptors auf seine natürlichen Liganden verstärkt, ohne den Rezeptor selbst direkt zu aktivieren. Die Verbindung erhöht die Bindung von Agonisten wie CP55,940 an den CB1R und verstärkt anandamid-stimulierte Signalwege. Diese Modulation führt zu einer erhöhten Rekrutierung von β-Arrestin und ERK-Phosphorylierung, die für die therapeutischen Wirkungen der Verbindung entscheidend sind .
Wirkmechanismus
ZCZ011 exerts its effects by acting as a positive allosteric modulator of the CB1R. This means that it enhances the receptor’s response to its natural ligands without directly activating the receptor itself. The compound increases the binding of agonists like CP55,940 to the CB1R and enhances anandamide-stimulated signaling pathways. This modulation leads to increased β-arrestin recruitment and ERK phosphorylation, which are crucial for the compound’s therapeutic effects .
Biochemische Analyse
Biochemical Properties
ZCZ011 plays a crucial role in biochemical reactions by modulating the activity of the cannabinoid receptor type 1 (CB1). It enhances the binding of orthosteric agonists such as CP55,940 and anandamide (AEA) to the CB1 receptor, thereby potentiating their effects . ZCZ011 also increases β-arrestin recruitment and ERK phosphorylation in hCB1 cells . These interactions highlight the compound’s ability to modulate CB1 receptor signaling pathways, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications.
Cellular Effects
ZCZ011 exerts various effects on different cell types and cellular processes. In mouse brain membranes, it enhances AEA-stimulated GTPγS binding, indicating its role in modulating G-protein signaling . Chronic treatment with ZCZ011 has been shown to improve motor coordination and recognition memory in female mice, suggesting its potential benefits in neurodegenerative diseases . Additionally, ZCZ011 influences cell signaling pathways, gene expression, and cellular metabolism by modulating CB1 receptor activity .
Molecular Mechanism
At the molecular level, ZCZ011 exerts its effects by binding to an allosteric site on the CB1 receptor, specifically the TM2-TM3-TM4 surface . This binding promotes TM2 rearrangement, which is critical for the propagation of allosteric signals and receptor activation . By facilitating TM2 rearrangement, ZCZ011 increases the population of receptors that adopt an active conformation, thereby enhancing CB1 receptor signaling . This mechanism of action underscores the compound’s potential as a positive allosteric modulator for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZCZ011 have been studied over various time frames. Chronic treatment with ZCZ011 for 14 days did not alter body mass, locomotor activity, or anxiety-like behavior in mice . It did show differential effects on antinociception, motor coordination, and memory, particularly in female mice . These findings suggest that ZCZ011 maintains its stability and efficacy over extended periods, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of ZCZ011 vary with different dosages in animal models. In studies involving opioid-dependent mice, ZCZ011 attenuated naloxone-precipitated withdrawal signs, including diarrhea and weight loss . Additionally, ZCZ011 exhibited antinociceptive effects in rodent models of neuropathic and inflammatory pain . These effects were observed at doses that did not produce cannabimimetic side effects, highlighting the compound’s therapeutic potential at varying dosages .
Metabolic Pathways
ZCZ011 is involved in metabolic pathways related to cannabinoid receptor signaling. It potentiates the binding of orthosteric agonists to the CB1 receptor and enhances AEA-stimulated GTPγS binding . These interactions suggest that ZCZ011 influences metabolic flux and metabolite levels by modulating CB1 receptor activity. The compound’s ability to enhance endocannabinoid signaling further underscores its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, ZCZ011 is transported and distributed through interactions with CB1 receptors. The compound is brain-penetrant, allowing it to effectively modulate CB1 receptor activity in the central nervous system . This distribution pattern is crucial for its therapeutic effects, as it ensures that ZCZ011 reaches its target receptors and exerts its modulatory effects .
Subcellular Localization
ZCZ011’s subcellular localization is primarily associated with the CB1 receptor on the TM2-TM3-TM4 surface . This localization is essential for its activity, as it facilitates the binding interactions necessary for allosteric modulation . The compound’s ability to promote TM2 rearrangement and stabilize the active conformation of the CB1 receptor further highlights the importance of its subcellular localization .
Vorbereitungsmethoden
The synthesis of ZCZ011 involves several steps, starting with the preparation of the core 2-phenylindole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure
Final Assembly: The final step involves the coupling of the functionalized indole with other chemical groups to form ZCZ011.
Analyse Chemischer Reaktionen
ZCZ011 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: ZCZ011 kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Indolringen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
ZCZ011 ist einzigartig unter den CB1R-Modulatoren aufgrund seiner spezifischen Bindungs- und Modulationseigenschaften. Ähnliche Verbindungen umfassen:
ZCZ011 zeichnet sich durch seine Fähigkeit aus, CB1R zu modulieren, ohne die psychoaktiven Nebenwirkungen zu verursachen, die mit direkten Agonisten wie CP55,940 verbunden sind .
Eigenschaften
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998197-39-9 | |
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ZCZ011?
A1: ZCZ011 acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.
Q2: Where does ZCZ011 bind to the CB1 receptor?
A2: Mutagenesis studies and molecular modeling have identified a specific binding site for ZCZ011 on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of ZCZ011. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []
Q3: Have there been any attempts to improve the drug-like properties of ZCZ011?
A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of ZCZ011-like compounds.
Q4: What are the potential therapeutic applications of ZCZ011 being explored?
A4: Preclinical studies have shown promising results for ZCZ011 in various models, suggesting potential therapeutic applications in addressing:
- Neuropathic pain: Both ZCZ011 and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
- HIV-associated neurocognitive disorders (HAND): Chronic ZCZ011 treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
- Opioid withdrawal: ZCZ011 effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []
Q5: Are there any known sex-based differences in ZCZ011's effects?
A5: Interestingly, research indicates that ZCZ011 may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic ZCZ011 administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.
Q6: Are there any analytical methods specifically developed for detecting and quantifying ZCZ011?
A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of ZCZ011 in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring ZCZ011 concentrations. [, ]
Q7: What is the significance of studying the subjective effects of ZCZ011?
A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While ZCZ011 does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


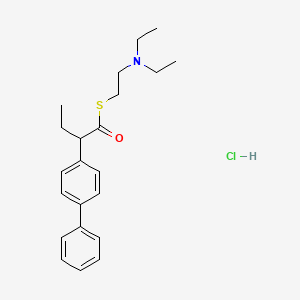
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)
